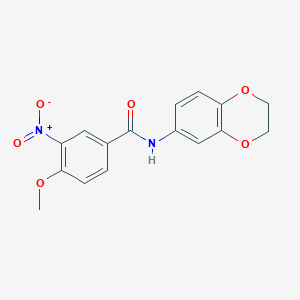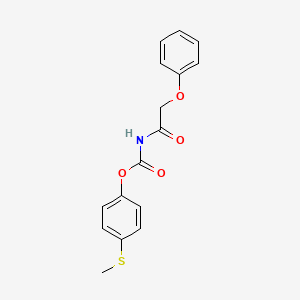![molecular formula C19H16O5 B5513395 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate often involves complex reactions, including Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers) among others. These procedures aim at constructing the benzo[c]chromen-6-one backbone efficiently, leveraging various catalytic and cyclization methods to achieve the desired molecular architecture (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate, characterized by its benzo[c]chromen backbone, is pivotal for its chemical behavior and interactions. The presence of the cyclopropane ring introduces strain into the molecule, affecting its reactivity and stability. The methoxy and methyl groups contribute to the molecule's electronic properties, influencing its reactivity and potential biological activity.
Chemical Reactions and Properties
The chemical reactivity of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is significantly influenced by its strained cyclopropane ring and the electronic effects of its methoxy and methyl substituents. Cyclopropanation reactions, a method to introduce or modify cyclopropane rings in molecules, are central to modifying the compound's structure and properties for specific applications (Kamimura, 2014). Furthermore, the reactivity of methylene- and alkylidenecyclopropane derivatives highlights the compound's potential for further chemical transformations, offering a pathway to a wide range of derivatives with varied biological activities (Pellissier, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Syntheses of Benzo[c]coumarin Carboxylic Acids and Fluorescence Properties
Derivatives of benzo[c]chromen have been synthesized and characterized, showcasing excellent fluorescence in both ethanol solution and solid state due to their larger conjugated systems and various hydrogen bonds. This highlights their potential for application in materials science and sensor technology (Shi, Liang, & Zhang, 2017).
Crystal Structure Characterization
Detailed structural analysis of derivatives, including "8-methoxy-2-oxo-2H-chromene-3-carboxylic acid," provides a foundation for understanding their chemical behavior and potential applications in designing new compounds with specific properties (Li, Wang, Son, Wang, & Wang, 2010).
Applications in Sensor Technology and Materials Science
Environment-sensitive Fluorophores
The unique fluorescence properties of benzo[c]chromen derivatives, which vary significantly between aprotic and protic solvents, indicate their applicability in developing new fluorogenic sensors. Such sensors can be used for environmental monitoring or biochemical assays (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Luminescence and Ionochromic Properties
Research on benzo[f]chromene derivatives has shown their ability to form colored complexes with metal cations and various anions, leading to changes in absorption and fluorescence properties. This suggests their utility in developing multifunctional materials for sensing applications (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).
Potential for Antibacterial Agents
- Antibacterial Effects of Synthesized Derivatives: Research into the antibacterial activity of 4-hydroxy-chromen-2-one derivatives showcases the potential of these compounds as bacteriostatic and bactericidal agents, opening avenues for their application in medical and pharmaceutical fields (Behrami & Dobroshi, 2019).
Propiedades
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-10-16(23-18(20)11-3-4-11)8-7-14-13-6-5-12(22-2)9-15(13)19(21)24-17(10)14/h5-9,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQLXJRJZGRZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
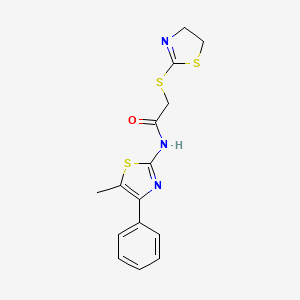
![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)
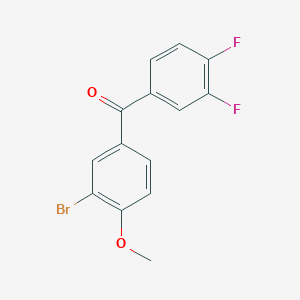
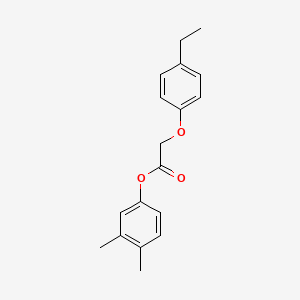
![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)
![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)
